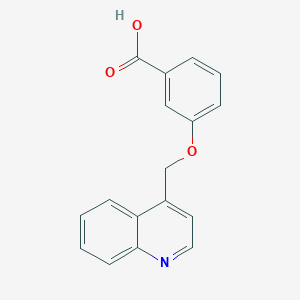

3-(4-Quinolinylmethoxy)benzoic acid

Description

3-(4-Quinolinylmethoxy)benzoic acid is a benzoic acid derivative featuring a quinoline ring connected via a methoxy group at the 3-position of the benzene core. The quinoline moiety is notable for its role in medicinal chemistry, often contributing to bioactivity in antimalarial, anticancer, and antimicrobial agents . The methoxy group enhances solubility and modulates electronic effects, while the benzoic acid moiety provides hydrogen-bonding capability and acidity, influencing pharmacokinetic properties.

Properties

Molecular Formula |

C17H13NO3 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

3-(quinolin-4-ylmethoxy)benzoic acid |

InChI |

InChI=1S/C17H13NO3/c19-17(20)12-4-3-5-14(10-12)21-11-13-8-9-18-16-7-2-1-6-15(13)16/h1-10H,11H2,(H,19,20) |

InChI Key |

JBWLLBRTSPGXIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)COC3=CC=CC(=C3)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 3-(4-Quinolinylmethoxy)benzoic acid and related compounds from the evidence:

Pharmacological and Physicochemical Properties

- Bioactivity: Quinoline-containing compounds (e.g., 4k in ) are often explored for antimicrobial or anticancer activity due to their planar aromatic systems, which intercalate with DNA or inhibit enzymes . The methoxy group in this compound may enhance membrane permeability compared to polar hydroxyl groups in caffeic acid .

- Solubility and Acidity: The sulfamoyl group in 3-{[4-(benzyloxy)phenyl]sulfamoyl}benzoic acid () increases acidity (pKa ~1–2) compared to methoxy-substituted analogs (pKa ~4–5), impacting ionization and bioavailability .

Spectral and Analytical Data

- 4k (): Characterized by IR (C=N stretch at 1620 cm⁻¹) and ¹H-NMR (quinoline protons at δ 8.2–8.5 ppm). Similar spectral features are expected for this compound, with additional signals for the benzoic acid moiety (e.g., COOH at δ 12–13 ppm) .

- Caffeic Acid (): UV-Vis spectra show strong absorption at 290–320 nm due to conjugated dihydroxyphenyl groups, absent in methoxy-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.